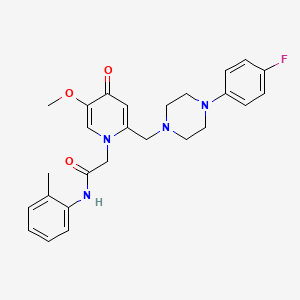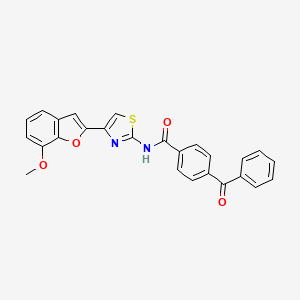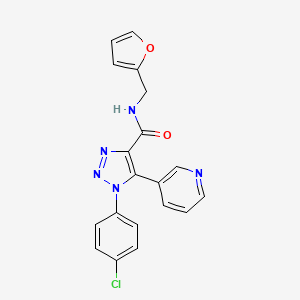
5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone (5-Cl-2-Cbz-6-Ph-3-Pyr) is a synthetic compound that has been studied extensively for its potential medicinal and therapeutic applications. It is a heterocyclic compound with a fused ring structure consisting of a pyridine, phenyl, and chlorobenzyl ring. 5-Cl-2-Cbz-6-Ph-3-Pyr has been found to possess a wide range of biological activities, making it a promising candidate for further study.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research on 5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone and its derivatives primarily focuses on their synthesis and the exploration of chemical reactions they can undergo. A notable study involves the synthesis of novel pyridazinone derivatives through various chemical reactions, aiming to explore their potential applications in medicinal chemistry and materials science. These compounds have been synthesized via condensation reactions, demonstrating the versatility of pyridazinone as a core structure for the development of new chemical entities with potential pharmacological activities (Alonazy, Al-Hazimi, & Korraa, 2009).
Antimicrobial Activities
While many studies have explored the antimicrobial potential of pyridazinone derivatives, findings have been mixed. For instance, some synthesized heterocyclic compounds based on pyridazinone structures were screened for their antimicrobial activities but showed almost negligible effects. This highlights the challenge in predicting the bioactivity of novel compounds solely based on their chemical structure (Alonazy, Al-Hazimi, & Korraa, 2009).
Anticancer and Antitumor Activities
Pyridazinone derivatives have been investigated for their potential anticancer and antitumor activities. A series of pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized and characterized, with some showing inhibitory activity against specific cancer cell lines. This research suggests that structural modifications of the pyridazinone core can influence anticancer activity, offering a pathway for the development of new chemotherapeutic agents (Qin et al., 2020).
Photophysical Properties
The photophysical properties of pyridazinone derivatives have been studied, revealing insights into their electronic structures and potential applications in optical materials. For example, the absorption and fluorescence spectra of certain pyridazinone derivatives have been measured in various solvents, providing information on their ground and excited state dipole moments. Such studies are essential for understanding the interaction of these compounds with light, which could be relevant for their use in fluorescent probes or materials science (Desai et al., 2017).
Base Oil Improvement
Some pyridazinone derivatives have been explored for their utility in improving the properties of base oils. Research indicates that certain heterocyclic compounds can act as antioxidants, reducing the total acid number (TAN) in base oils and thereby enhancing their quality and longevity. This application demonstrates the broad potential of pyridazinone derivatives beyond pharmaceuticals, extending into industrial chemistry (Nessim, 2017).
Propriétés
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-8-6-12(7-9-14)11-21-16(22)10-15(19)17(20-21)13-4-2-1-3-5-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSLGWJCWGLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581537.png)

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2581541.png)
![4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2581542.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2581544.png)

![3-((4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2581548.png)
![(3As,6aS)-6a-(hydroxymethyl)-2,3,3a,6-tetrahydro-1H-furo[3,4-b]pyrrol-4-one;hydrochloride](/img/structure/B2581549.png)
![1'-(4-Methylthiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2581552.png)


![[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B2581555.png)
![Methyl 4-(2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamido)benzoate](/img/structure/B2581556.png)